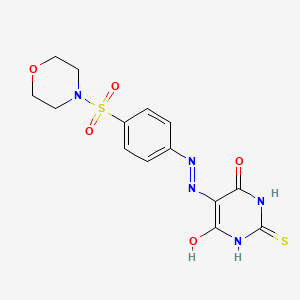![molecular formula C20H21NO7S B2671548 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327179-12-3](/img/structure/B2671548.png)
methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a meticulously designed compound often celebrated for its unique structural features and reactivity. With a blend of benzodioxin and sulfonyl-phenyl elements, it finds relevance in diverse scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate usually involves multi-step organic reactions. One common route includes:
Amino Compound Formation: : Synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamino precursor through a reaction of benzodioxin derivatives with suitable amine sources.
Acryloylation: : Introduce the acrylate moiety using an appropriate esterification reaction, typically involving methyl acrylate in the presence of a catalyst.
Sulfonylation: : Add the 4-ethoxyphenylsulfonyl group via sulfonyl chloride reagents in a controlled environment, often using basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, scaled-up methods involve similar principles but utilize continuous flow reactors to enhance yield and efficiency. Process optimization may include:
High-throughput screening of catalysts and reaction conditions.
Automation of reagent addition to maintain consistent quality.
Utilization of solvent recovery systems to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form sulfoxide and sulfone derivatives, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reductive amination can modify its amino group, typically employing agents like sodium borohydride.
Substitution: : The sulfonyl group allows for various nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, alcohols, or thiols in the presence of bases like KOH.
Major Products Formed
Oxidation can yield sulfone derivatives. Reduction can lead to secondary amine products. Substitution reactions may introduce diverse functional groups, altering the compound’s reactivity and application.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of applications:
Chemistry: : Used as a building block in synthetic chemistry for developing new compounds.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential in pharmacological studies for its bioactive properties.
Industry: : Utilized in the development of new materials with unique chemical properties.
Wirkmechanismus
This compound exerts its effects through interactions with molecular targets like enzymes or receptors. The benzodioxin moiety often plays a role in its binding affinity, while the sulfonyl group can influence its reactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2Z)-3-(phenylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(tosyl)acrylate
Unique Aspects
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate stands out due to its specific combination of benzodioxin and sulfonyl-phenyl groups, which impart unique chemical and biological properties. This uniqueness is often reflected in its specific binding interactions and reactivity patterns.
There you have it—a comprehensive dive into the world of this compound. Anything else I can explore or elaborate on for you?
Eigenschaften
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-3-26-15-5-7-16(8-6-15)29(23,24)19(20(22)25-2)13-21-14-4-9-17-18(12-14)28-11-10-27-17/h4-9,12-13,21H,3,10-11H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCJUXXYMWJSW-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2671465.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)



![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)


![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2671482.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)


